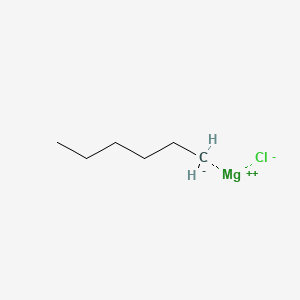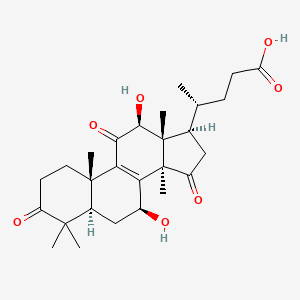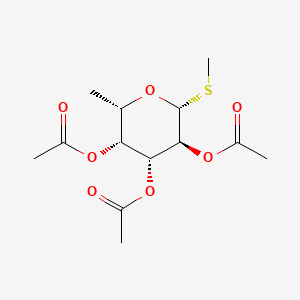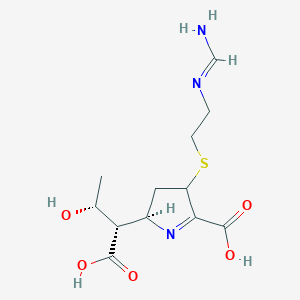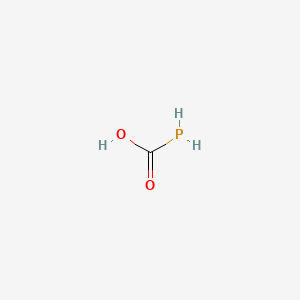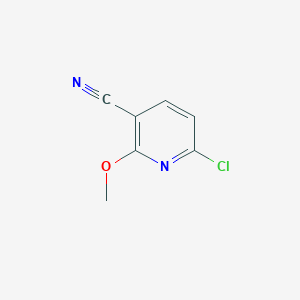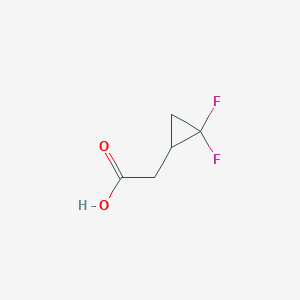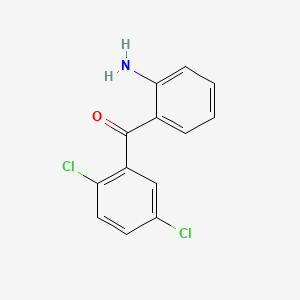
3-Chlor-5-(Trifluormethoxy)benzaldehyd
Übersicht
Beschreibung
3-Chloro-5-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4ClF3O2 . It has a molecular weight of 224.57 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-(trifluoromethoxy)benzaldehyde is 1S/C8H4ClF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H . The InChI key is LWQSWEYYGGFLDR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Chloro-5-(trifluoromethoxy)benzaldehyde is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
3-Chlor-5-(Trifluormethoxy)benzaldehyd: ist eine wertvolle Verbindung in der pharmazeutischen Forschung aufgrund ihrer Trifluormethylgruppe, die ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten ist . Diese Gruppe kann die biologische Aktivität einer Verbindung deutlich verändern, was sie zu einer Schlüsselkomponente bei der Entwicklung neuer Therapeutika macht. Ihre Rolle bei der Synthese potenzieller Arzneimittelmoleküle, insbesondere solcher, die auf verschiedene Krankheiten und Störungen abzielen, ist von großem Interesse.
Materialwissenschaften
In den Materialwissenschaften kann This compound bei der Synthese von fortschrittlichen Materialien eingesetzt werden . Seine einzigartige chemische Struktur könnte zur Entwicklung neuartiger Polymere oder Beschichtungen mit spezifischen Eigenschaften wie erhöhter Beständigkeit gegen Degradation oder verbesserter thermischer Stabilität beitragen.
Chemische Synthese
Diese Verbindung dient als wichtiges Zwischenprodukt in der chemischen Synthese . Sie kann verwendet werden, um komplexe Moleküle über verschiedene synthetische Wege zu erzeugen. Ihre Reaktivität mit verschiedenen Reagenzien ermöglicht die Konstruktion verschiedener chemischer Strukturen, die in verschiedenen Bereichen der Chemie eingesetzt werden können.
Analytische Chemie
In der analytischen Chemie kann This compound an der Entwicklung neuer analytischer Methoden beteiligt sein . Seine ausgeprägten spektralen Eigenschaften können bei der spektroskopischen Analyse von Vorteil sein und als Standard oder Reagenz bei der quantitativen und qualitativen Analyse dienen.
Biowissenschaften
Die Rolle der Verbindung in der biowissenschaftlichen Forschung hängt mit ihrer potenziellen Verwendung in der Biokonjugation und als Baustein für Biomoleküle zusammen . Sie könnte verwendet werden, um Proteine oder Nukleinsäuren zu modifizieren, was die Untersuchung biologischer Prozesse und die Entwicklung diagnostischer Werkzeuge unterstützt.
Katalyse
This compound: könnte Anwendungen in der Katalyse finden, insbesondere bei der Entwicklung neuer Katalysatoren oder der Verbesserung bestehender katalytischer Prozesse . Seine chemische Struktur könnte die katalytische Aktivität, Selektivität und Stabilität beeinflussen, was sie zu einer interessanten Verbindung für katalytische Studien macht.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQSWEYYGGFLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590669 | |
| Record name | 3-Chloro-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433926-48-8 | |
| Record name | 3-Chloro-5-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433926-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


